molecular formula C17H16N2O3S B2932561 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1396884-02-8

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2932561
CAS No.: 1396884-02-8
M. Wt: 328.39
InChI Key: STBUCNMFDRYMEW-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked via a carboxamide group to a multifunctional substituent. Benzothiazole derivatives are known for diverse bioactivities, including antitumor, antimicrobial, and neuroprotective effects . The presence of the furan ring and cyclopropyl group may enhance metabolic stability or modulate receptor interactions compared to simpler analogs.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBUCNMFDRYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the furan and cyclopropyl groups. The final step often involves the formation of the carboxamide linkage.

    Preparation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Furan and Cyclopropyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction, using appropriate furan and cyclopropyl precursors.

    Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate compound with an amine or amide under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The benzothiazole ring may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Target Compound

  • Core structure : 1,3-benzothiazole carboxamide.
  • Substituents : 2-cyclopropyl, 2-(furan-2-yl), and 2-hydroxyethyl groups.
  • Key functional groups : Carboxamide (–CONH–), hydroxyl (–OH), cyclopropyl (C3H5), and furan (C4H3O).

DM489 [(E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one]

  • Core structure : Acrylonitrile (α,β-unsaturated ketone).
  • Substituents : Furan-2-yl and indoline groups.
  • Key functional groups : Ketone (–C=O), furan, and indoline (heterocyclic amine).
  • Synthesis : High-yield (undisclosed) via EDC/HOBt-mediated coupling, >95% purity.
  • Activity : Reduces neuropathic pain in mice, likely via modulation of TRPV1 or NMDA receptors.

PAM-2 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide]

  • Core structure : Acrylamide.
  • Substituents : Furan-2-yl and p-tolyl groups.
  • Key functional groups : Amide (–CONH–), furan, and methylbenzene.
  • Synthesis : >99.5% purity using EDC/HOBt.
  • Activity : Analgesic effects in neuropathic pain models.

Etophylline [7-(2-Hydroxyethyl)-1,3-dimethylxanthine]

  • Core structure : Xanthine.
  • Substituents : 2-hydroxyethyl and methyl groups.
  • Key functional groups : Xanthine (purine dione), hydroxyethyl (–CH2CH2OH).
  • Activity : Bronchodilator via phosphodiesterase inhibition; distinct from the target compound’s presumed neurological focus.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopropyl and benzothiazole groups likely increase logP vs. DM489 and PAM-2, favoring CNS penetration.
  • Solubility : The hydroxyethyl group may improve aqueous solubility relative to etophylline’s xanthine core .
  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, but cyclopropane could mitigate this via steric hindrance.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O3S
  • Molar Mass : 328.39 g/mol
  • CAS Number : 1396884-02-8

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core and subsequent modifications to introduce the cyclopropyl and furan groups. Key methods include:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes.
  • Introduction of Functional Groups : The cyclopropyl and furan moieties are added via cyclopropanation reactions and electrophilic aromatic substitutions, respectively.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. A study evaluated a series of benzothiazole derivatives, including this compound, against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
18eNCI-H2260.31Procaspase-3 activation
SK-N-SH0.24Apoptosis induction
HT290.92Cell cycle arrest
MDA-MB-2310.41Inhibition of proliferation

The compound exhibited moderate to excellent cytotoxic activity across all tested lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to activate procaspase-3, a key player in the apoptotic pathway. This activation leads to increased apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, studies have shown that modifications to the benzothiazole nucleus can enhance its specificity and potency against various cancer receptors .

Case Studies

  • Study on Cytotoxicity : In a study assessing the cytotoxic effects of benzothiazole derivatives, this compound was found to significantly inhibit cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .
  • Inflammatory Response Modulation : Another critical aspect of this compound's activity is its effect on inflammatory markers. Research indicated that it reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action—anticancer and anti-inflammatory—suggests a multifaceted therapeutic potential.

Q & A

Q. What experimental controls are essential in biological assays to mitigate off-target effects?

  • Negative Controls : Include a benzothiazole analog lacking the carboxamide group to isolate the contribution of the amide moiety .
  • Counter-Screens : Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity. Use siRNA knockdowns to validate target specificity in cellular models .

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